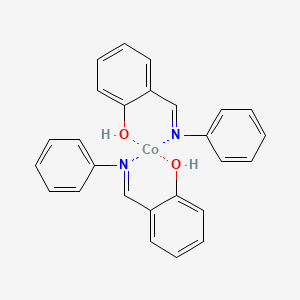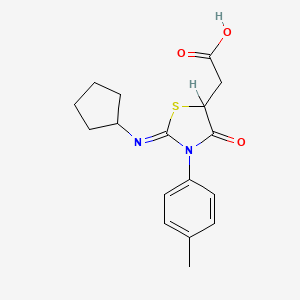
strontium;fluoren-8a-ide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Strontium;fluoren-8a-ide is a compound that combines strontium, a Group II metallic element, with fluoren-8a-ide, a derivative of fluorene. Strontium is known for its applications in various fields, including medicine and industry, due to its unique properties. Fluoren-8a-ide, on the other hand, is derived from fluorene, a polycyclic aromatic hydrocarbon. The combination of these two components results in a compound with distinct chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of strontium;fluoren-8a-ide typically involves the reaction of strontium salts with fluoren-8a-ide precursors. One common method is the solid-state synthesis, where strontium carbonate reacts with fluoren-8a-ide under high temperatures. The reaction conditions often include the use of fluxing agents such as boron oxide or lithium fluoride to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve advanced techniques such as sol-gel processes, precipitation from solution, pyrolysis, and combustion techniques. These methods are tailored to produce high-purity compounds with specific properties suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Strontium;fluoren-8a-ide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of strontium oxide and fluorenone derivatives.
Reduction: Reduction reactions can occur with reducing agents such as hydrogen gas, resulting in the formation of strontium metal and reduced fluoren-8a-ide derivatives.
Substitution: The compound can participate in substitution reactions where the fluoren-8a-ide moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include strontium oxide, fluorenone derivatives, and various substituted fluoren-8a-ide compounds.
Aplicaciones Científicas De Investigación
Strontium;fluoren-8a-ide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a precursor in the synthesis of other complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Strontium-based compounds are known for their role in bone regeneration and treatment of osteoporosis.
Mecanismo De Acción
The mechanism of action of strontium;fluoren-8a-ide involves its interaction with biological molecules and cellular pathways. Strontium ions are known to promote bone formation by stimulating osteoblast activity and inhibiting osteoclast activity. The fluoren-8a-ide moiety may contribute to the compound’s biological activity by interacting with specific molecular targets, such as enzymes and receptors involved in cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to strontium;fluoren-8a-ide include:
Strontium fluoride: A compound with applications in optics and electronics.
Strontium aluminate: Known for its luminescent properties and used in various industrial applications.
Uniqueness
This compound is unique due to its combination of strontium and fluoren-8a-ide, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
33732-27-3 |
|---|---|
Fórmula molecular |
C26H18Sr |
Peso molecular |
418.0 g/mol |
Nombre IUPAC |
strontium;fluoren-8a-ide |
InChI |
InChI=1S/2C13H9.Sr/c2*1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12;/h2*1-9H;/q2*-1;+2 |
Clave InChI |
RIVQKWXTRVJBMC-UHFFFAOYSA-N |
SMILES canónico |
C1=C[C-]2C=C3C=CC=CC3=C2C=C1.C1=C[C-]2C=C3C=CC=CC3=C2C=C1.[Sr+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


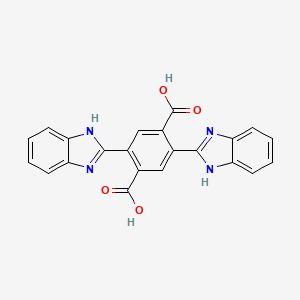
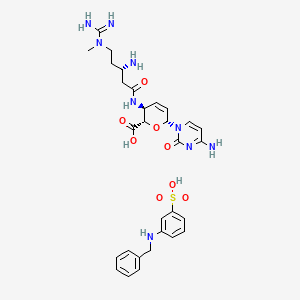
![Oxotris[2-(phenylsulfanyl)ethyl]-lambda~5~-phosphane](/img/structure/B14673494.png)
![5H-[1,3]thiazolo[5,4-h][1,4]benzothiazine](/img/structure/B14673500.png)
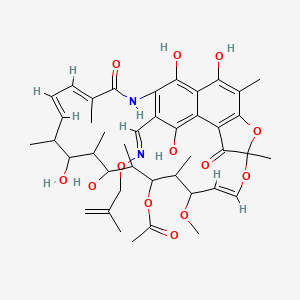

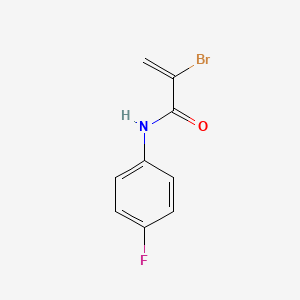
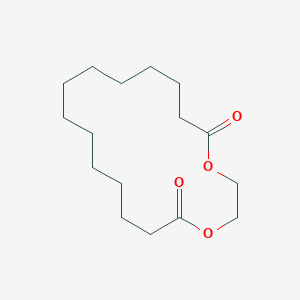

![Ethyl 3-methoxybicyclo[3.2.0]hepta-3,6-diene-1-carboxylate](/img/structure/B14673528.png)
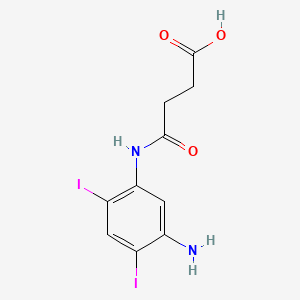
![L-Alanine, N-[(ethylthio)thioxomethyl]-](/img/structure/B14673534.png)
